molecular formula C13H22N4O2S2 B6444714 N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640968-64-3

N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No. B6444714
CAS RN: 2640968-64-3
M. Wt: 330.5 g/mol
InChI Key: VDROIIRTZWYJAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a thiadiazole ring, and a sulfonamide group. These functional groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. These could include properties like solubility, melting point, and reactivity .

Mechanism of Action

Target of Action

The primary target of N-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, which can have various effects on neurological function .

Mode of Action

This compound acts as a potent inhibitor of AChE . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the brain .

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels in the brain. Acetylcholine is a neurotransmitter involved in many functions, including muscle movement, pain response, learning, and memory. Therefore, the inhibition of AChE can have significant effects on these functions .

Pharmacokinetics

It’s known that the compound significantly inhibits the activity of ache in the brain but has little effect on the activity of ache in the intestine .

Result of Action

The result of the action of this compound is an increase in the concentration of acetylcholine in the brain. This can lead to improved cognitive function, as acetylcholine is involved in learning and memory. It can also cause side effects, such as muscle weakness and bradycardia, due to increased acetylcholine levels in the peripheral nervous system .

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and potential for causing allergic reactions. Without specific safety data for this compound, it’s difficult to provide a detailed analysis .

Future Directions

The future research directions for a compound like this could include further studies to determine its physical and chemical properties, experiments to identify its biological activity, and development of synthesis methods to produce it more efficiently .

properties

IUPAC Name

N-[1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S2/c1-9(2)12-14-15-13(20-12)17-7-3-4-10(8-17)16-21(18,19)11-5-6-11/h9-11,16H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDROIIRTZWYJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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